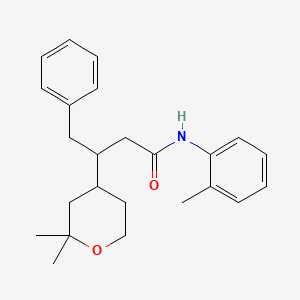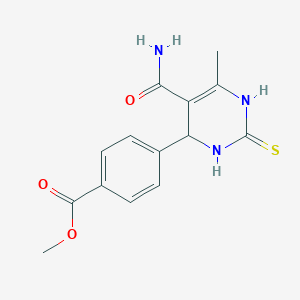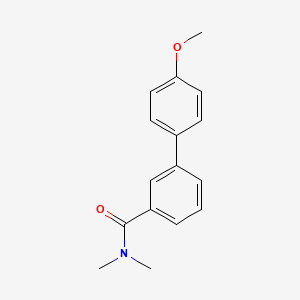
3-(2,2-dimethyloxan-4-yl)-N-(2-methylphenyl)-4-phenylbutanamide
Descripción general
Descripción
3-(2,2-dimethyloxan-4-yl)-N-(2-methylphenyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C24H31NO2 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(2-methylphenyl)-4-phenylbutanamide is 365.235479232 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
SKP2 E3 Ligase Complex Disruption
A notable application of the chemical compound is its reported ability to disrupt the SCF^SKP2 E3 ligase complex. This activity is significant for its potential impact on cell cycle regulation and cancer research. The synthesis and activity of this compound and its analogs, including studies on their structure-activity relationships and their effects on cell proliferation in HeLa cells, have provided insights into the non-specific mechanisms of action related to inhibitor lipophilicity. Furthermore, preliminary data indicated enantioselective inhibition of p27 degradation in a cell-based assay, highlighting the compound's role in modulating SKP2 activity (Shouksmith et al., 2015).
Heterocyclic Synthesis
Another significant application is in the field of heterocyclic chemistry, where compounds like 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(2-methylphenyl)-4-phenylbutanamide serve as intermediates in the synthesis of various heterocyclic compounds. These compounds have been explored for their antioxidant, antitumor, and antimicrobial activities, underscoring the versatility of the tetrahydropyran moiety in medicinal chemistry. The microwave-assisted synthesis of pyrazolopyridines and their biological evaluation exemplify the compound's role in creating new therapeutic agents (El‐Borai et al., 2013).
Inhibitory Activities and Cytotoxicity
The compound's derivatives have been studied for their inhibitory activities against enzymes and their cytotoxic effects, which are crucial in the development of new drugs. By altering specific groups within the compound, researchers have been able to study the impact on metabolic stability and enzyme interaction, leading to the creation of analogs with improved pharmacokinetic profiles and reduced side effects. Such research contributes to a deeper understanding of the compound's potential in drug discovery and development (Zhang et al., 2007).
Propiedades
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-N-(2-methylphenyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO2/c1-18-9-7-8-12-22(18)25-23(26)16-21(15-19-10-5-4-6-11-19)20-13-14-27-24(2,3)17-20/h4-12,20-21H,13-17H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNFMXCECALKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(CC2=CC=CC=C2)C3CCOC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4052446.png)

![(5E)-1-(3-chloro-2-methylphenyl)-5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4052466.png)
![2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B4052487.png)
![N-[(2-butan-2-ylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B4052491.png)
amino]methyl}phenyl)acetamide](/img/structure/B4052500.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol](/img/structure/B4052502.png)
![6-(3-chlorophenyl)-N-(2-methoxyethyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4052508.png)
![2-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4052518.png)

![morpholino[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]methanone](/img/structure/B4052530.png)
![N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4052537.png)
![N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-morpholin-4-ylpropanamide](/img/structure/B4052538.png)
![3,5-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4052541.png)
